2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
CAS No.: 62921-76-0
Cat. No.: VC0536183
Molecular Formula: C16H26O7S
Molecular Weight: 362.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate - 62921-76-0](/images/no_structure.jpg)
Specification
CAS No. | 62921-76-0 |
---|---|
Molecular Formula | C16H26O7S |
Molecular Weight | 362.4 g/mol |
IUPAC Name | 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C16H26O7S/c1-15-3-5-16(6-4-15)24(17,18)23-14-13-22-12-11-21-10-9-20-8-7-19-2/h3-6H,7-14H2,1-2H3 |
Standard InChI Key | CRLOMMYKVYXMLY-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of m-PEG4-Tos is C₁₄H₂₂O₆S, with a molecular weight of 318.39 g/mol . The structure comprises a p-toluenesulfonate (tosyl) group linked to a tetraethylene glycol monomethyl ether chain (Figure 1). The PEG spacer consists of four ethylene oxide units, conferring hydrophilicity, while the tosyl group acts as an electrophilic site for nucleophilic substitution reactions .
Physical Properties
Key physical properties include:
Property | Value | Source |
---|---|---|
Boiling Point | 432.3 ± 35.0 °C (predicted) | |
Density | 1.2 ± 0.1 g/cm³ | |
Flash Point | 215.3 ± 25.9 °C | |
Solubility | Miscible in polar organic solvents (THF, DCM) |
The compound typically appears as a colorless to pale yellow liquid, stable under inert conditions but sensitive to hydrolysis in aqueous media .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis involves a two-step tosylation of triethylene glycol monomethyl ether (Figure 2) :
Step 1: Tosylation Reaction
Triethylene glycol monomethyl ether reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., NaOH) to form the tosylate intermediate.
Step 2: Purification
Crude product is extracted with dichloromethane (DCM), washed with brine, and dried over anhydrous Na₂SO₄. The yield typically exceeds 95% under optimized conditions .
Industrial Production
Industrial processes scale this method using continuous flow reactors to enhance efficiency. A recent innovation eliminates chromatography by exploiting PEG’s phase-separation behavior in ethyl acetate/brine systems, reducing costs .
Chemical Reactivity and Applications
Nucleophilic Substitution
The tosyl group’s superior leaving ability facilitates reactions with nucleophiles (e.g., amines, thiols), yielding functionalized PEG derivatives (Table 1) :
Nucleophile | Product | Application |
---|---|---|
NH₃ | PEG-amine | Drug conjugation |
SH⁻ | PEG-thiol | Gold nanoparticle coating |
RO⁻ | PEG-ether | Polymer crosslinking |
PEGylation in Drug Delivery
m-PEG4-Tos enables site-specific PEGylation of proteins and peptides, enhancing their pharmacokinetics. For instance, attaching PEG to interferon-α extends its half-life from hours to days .
Biochemical and Industrial Applications
Bioconjugation
The compound’s bifunctionality allows sequential reactions: the tosyl group binds to biomolecules, while the PEG terminus links to solid supports. This strategy is pivotal in antibody-drug conjugate (ADC) development .
Materials Science
In polymer chemistry, m-PEG4-Tos serves as a macroinitiator for ring-opening polymerizations. For example, it initiates ε-caprolactone polymerization to form PEG-polycaprolactone block copolymers for drug-eluting stents .
Recent Advances and Future Directions
Chromatography-Free Synthesis
Zang et al. (2024) demonstrated a chromatography-free route to monodisperse PEG-tosylates using iterative etherification and selective extraction, achieving 76–85% yields for PEG₈ to PEG₆₄ derivatives .
Targeted Cancer Therapies
Functionalizing m-PEG4-Tos with folate ligands enables tumor-specific drug delivery. In murine models, folate-PEG-doxorubicin reduced off-target toxicity by 40% compared to free drug .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume